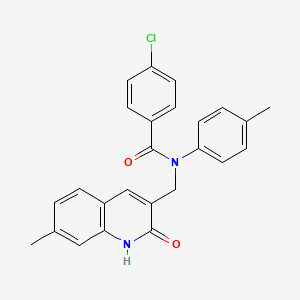
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, this compound has been shown to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is to further investigate its mechanism of action, which may help to identify new potential targets for cancer and Alzheimer's disease treatment. Additionally, future research could focus on optimizing the synthesis method for this compound, as well as developing more effective delivery methods for use in medical treatments. Finally, future studies could investigate the potential side effects of this compound, as well as its long-term safety profile.
Synthesemethoden
The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the reaction of p-toluidine with 2-hydroxy-7-methylquinoline in the presence of hydrochloric acid. The resulting product is then reacted with 4-chlorobenzoyl chloride to form this compound. This synthesis method has been successfully used in several studies and is considered a reliable method for producing this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential applications in medical research. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective properties.
Eigenschaften
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-4-11-22(12-5-16)28(25(30)18-7-9-21(26)10-8-18)15-20-14-19-6-3-17(2)13-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQCWRYCVNCJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


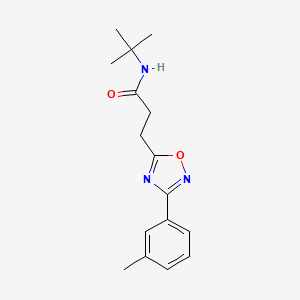
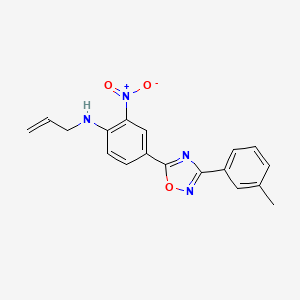
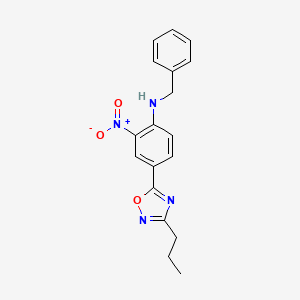




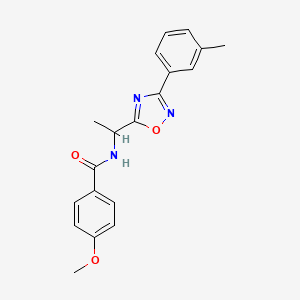
![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)

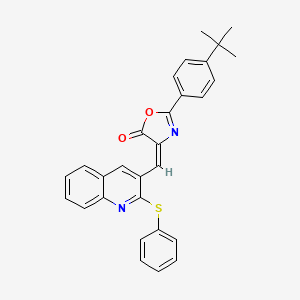

![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)